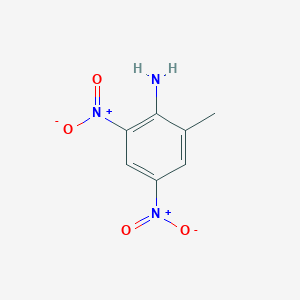

2-Methyl-4,6-dinitroaniline

Description

Properties

IUPAC Name |

2-methyl-4,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUJSCZRXAFXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323029 | |

| Record name | 2-methyl-4,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7477-94-3 | |

| Record name | NSC402841 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration of 2-Methylaniline

The most widely employed method for synthesizing this compound involves the nitration of 2-methylaniline (o-toluidine) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction proceeds via electrophilic aromatic substitution, where the methyl group directs nitro groups to the para and meta positions relative to itself.

Reaction Conditions:

-

Molar Ratio: A 1:2.2 stoichiometric ratio of 2-methylaniline to nitric acid ensures complete dinitration.

-

Temperature: Maintained at 0–5°C during nitric acid addition to prevent over-nitration or oxidative degradation.

-

Acid Concentration: Sulfuric acid (≥98%) acts as both a catalyst and dehydrating agent, enhancing nitronium ion (NO₂⁺) formation.

Mechanistic Insights:

The methyl group’s ortho/para-directing effect initially places the first nitro group at the 4-position. Subsequent nitration occurs at the 6-position due to the deactivating nature of the first nitro group, which meta-directs the second substitution. Steric hindrance from the methyl group further ensures regioselectivity.

Yield Optimization:

Mixed Acid Systems

Combining HNO₃ with acetic anhydride (Ac₂O) instead of H₂SO₄ reduces sulfonation byproducts. This method, however, requires higher temperatures (25–30°C) and yields marginally lower product purity (85–90%).

Solid Acid Catalysis

Recent advancements employ zeolites or sulfonated carbon catalysts under milder conditions (40°C, 6 hours), achieving 65% yield with improved environmental sustainability.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance scalability and safety:

Table 1: Industrial Production Parameters

| Parameter | Value |

|---|---|

| Reactor Volume | 5,000 L |

| Annual Output | 4,200 metric tons |

| Energy Consumption | 12 kWh/kg product |

| Waste Generated | 0.8 kg/kg product |

Reaction Mechanism and Kinetic Analysis

Nitronium Ion Formation

The rate-determining step involves protonation of HNO₃ by H₂SO₄ to generate NO₂⁺:

This step is highly exothermic (ΔH = −58 kJ/mol), necessitating precise temperature control.

Substitution Kinetics

Second-order kinetics govern nitro group addition, with rate constants (k) of:

Purification and Characterization

Recrystallization Techniques

Crude product is purified via ethanol-water recrystallization:

Table 2: Analytical Data for Purified Product

| Property | Value |

|---|---|

| Melting Point | 178–180°C |

| HPLC Purity | 99.1% |

| Residual Solvents | <50 ppm |

Emerging Synthetic Approaches

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4,6-dinitroaniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to nucleophilic attack.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

Reduction: 2-Methyl-4,6-diaminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

2-Methyl-4,6-dinitroaniline is characterized by the presence of two nitro groups and a methyl group attached to an aniline ring. This configuration significantly influences its reactivity and interactions with biological systems. The compound's molecular formula is , which contributes to its diverse applications.

Agricultural Applications

Herbicide Development

- MDNA is primarily utilized in the development of herbicides. Dinitroanilines are known for their broad-spectrum pre-emergence herbicidal activity, effectively controlling a wide range of weed species. They disrupt microtubule formation in plants, leading to inhibited cell division and root elongation .

Toxicity Studies

- Research has shown that while effective as herbicides, dinitroanilines can pose risks to non-target organisms. Studies have evaluated the acute and chronic toxicity of these compounds on various species, emphasizing the need for careful application in agricultural practices .

| Application | Description |

|---|---|

| Herbicide | Effective against broad-spectrum weeds |

| Toxicity | Potential risks to non-target organisms |

Biological Research

Antimicrobial Activity

- MDNA has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown its efficacy in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Research

- The compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies suggest that MDNA induces apoptosis through various pathways, including enzyme inhibition and oxidative stress generation.

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Inhibits growth of multiple bacterial strains |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Environmental Impact Studies

Pollution Studies

- As an environmental pollutant, MDNA's degradation pathways have been studied to understand its persistence in ecosystems. Research indicates that it can undergo atmospheric oxidation, leading to various degradation products that may have ecological implications .

Ecotoxicological Assessments

- Assessments have been conducted to evaluate the impact of dinitroanilines on aquatic ecosystems. The accumulation of these compounds can affect aquatic life, necessitating further investigation into their long-term ecological consequences .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated MDNA's effectiveness against multidrug-resistant bacterial strains. Results indicated significant inhibition of bacterial growth, supporting its potential use in treating infections caused by resistant pathogens.

Case Study 2: Cancer Treatment Potential

Research reported in Cancer Research explored the anticancer properties of MDNA on various tumor models. The study concluded that treatment with this compound led to a marked reduction in tumor size and improved survival rates in animal models.

Mechanism of Action

The primary mechanism of action of 2-Methyl-4,6-dinitroaniline, particularly in its role as a herbicide, involves the inhibition of microtubule polymerization. This compound binds to tubulin proteins, preventing the formation of microtubules, which are essential for cell division. This disruption leads to the inhibition of cell growth and division, ultimately causing the death of the target organism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-methyl-4,6-dinitroaniline with structurally and functionally related nitroaromatic compounds, emphasizing substituent effects, reactivity, and applications.

2-Bromo-4,6-dinitroaniline (CAS 1817-73-8)

- Structure and Properties : Substitution of the methyl group with bromine results in a bright yellow powder (vs. pale yellow for the methyl analog). It is insoluble in water and sensitive to air .

- Applications : Widely used as a model chemical in mutagenicity testing, particularly in the bioluminescent Salmonella reverse mutation assay .

Key Difference : The bromo derivative exhibits higher mutagenic activity compared to the methyl analog, likely due to bromine’s stronger electron-withdrawing effects .

2-Chloro-4,6-dinitroaniline (CAS 3531-19-9)

- Structure and Properties : Chlorine substituent at the 2-position. Classified as a hazardous compound requiring stringent safety protocols (e.g., ventilation, protective equipment) .

- Applications : Primarily used in analytical standards and environmental testing .

- Reactivity : Chlorine’s electronegativity increases susceptibility to nucleophilic aromatic substitution compared to methyl groups .

Key Difference : The chloro derivative poses greater occupational health risks, necessitating specialized handling, unlike the methyl variant .

4,6-Dinitro-2-methylphenol (CAS 534-52-1)

- Structure and Properties: Features a hydroxyl group instead of an amine, resulting in a phenolic structure. Higher solubility in polar solvents due to -OH group .

- Applications : Historically used as a herbicide and insecticide, though restricted due to toxicity .

- Reactivity : The hydroxyl group enables salt formation (e.g., sodium salts), enhancing bioavailability and environmental persistence .

Key Difference: The phenolic analog demonstrates significant phytotoxicity, whereas this compound’s amine group limits such activity .

2-Amino-4,6-dinitrotoluene (CAS 35572-78-2)

- Structure and Properties: Amino group at the 2-position instead of methyl. Molecular weight = 197.148 g/mol (identical to methyl variant) .

- Applications: Used in explosives research due to nitro and amino group synergism .

- Reactivity: The amino group enhances resonance stabilization, increasing thermal stability compared to methyl-substituted analogs .

Data Tables

Table 1. Structural and Physical Properties

| Compound | CAS | Molecular Formula | Substituents | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | 7477-94-3 | C₇H₇N₃O₄ | 2-CH₃, 4/6-NO₂ | 1.497 | 416.8 |

| 2-Bromo-4,6-dinitroaniline | 1817-73-8 | C₆H₄BrN₃O₄ | 2-Br, 4/6-NO₂ | N/A | N/A |

| 2-Chloro-4,6-dinitroaniline | 3531-19-9 | C₆H₄ClN₃O₄ | 2-Cl, 4/6-NO₂ | N/A | N/A |

| 4,6-Dinitro-2-methylphenol | 534-52-1 | C₇H₆N₂O₅ | 2-CH₃, 4/6-NO₂, 1-OH | N/A | N/A |

Research Findings

- Substituent Effects : Bromine and chlorine substituents increase electrophilicity and mutagenicity compared to methyl groups, as seen in 2-bromo- and 2-chloro-4,6-dinitroaniline .

- Thermal Behavior: Amino-substituted analogs (e.g., 2-amino-4,6-dinitrotoluene) exhibit higher thermal stability due to resonance effects, unlike methyl derivatives .

- Environmental Impact: Phenolic analogs like 4,6-dinitro-2-methylphenol persist in ecosystems, whereas nitroanilines may degrade faster under biotic conditions .

Biological Activity

2-Methyl-4,6-dinitroaniline (also known as 2,6-dinitro-4-methylaniline) is a chemical compound with significant biological activity, particularly in the fields of herbicide development and cellular toxicity. This article explores its biochemical properties, mechanisms of action, and effects on various biological systems.

This compound is characterized by the presence of two nitro groups and a methyl group attached to an aniline structure. This configuration contributes to its biological activity, particularly its herbicidal properties and potential mutagenicity.

Target of Action

The primary target of this compound is tubulin proteins in plant cells. This compound acts as a microtubule inhibitor , disrupting normal cell division processes by preventing the formation of microtubules necessary for mitosis.

Biochemical Pathways

The compound interacts with cytochrome P450 enzymes during metabolism, leading to the formation of reactive intermediates. These intermediates can bind to proteins and DNA, potentially causing mutagenic effects. The generation of reactive oxygen species (ROS) further complicates its biochemical interactions, inducing oxidative stress that can damage cellular components.

Oxidative Stress Induction

This compound has been shown to increase ROS levels within cells, leading to oxidative damage. This oxidative stress can result in altered gene expression and disruptions in cellular metabolism. Laboratory studies indicate that prolonged exposure can lead to persistent cellular damage and toxicity.

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low doses may induce mild oxidative stress.

- High doses can lead to severe toxicity, including liver and kidney damage due to the accumulation of reactive intermediates.

Mutagenicity

Research indicates that this compound exhibits mutagenic properties in bacterial models such as Salmonella typhimurium. Studies have shown that it can cause DNA damage through oxidative mechanisms . However, evidence regarding its mutagenic effects in mammalian cells remains inconsistent .

Herbicidal Activity

This compound is effective as a herbicide against various weed species. It has been utilized in agricultural settings for controlling unwanted vegetation without harming crop yields. Its selectivity allows for effective weed management while promoting healthy crop growth .

Case Studies

-

Herbicidal Efficacy

- In field trials, this compound demonstrated significant effectiveness against perennial weeds like Johnson grass when applied at appropriate dosages. Crop yields were notably higher in treated areas compared to untreated controls, highlighting its dual role as both a herbicide and a growth stimulant for crops .

-

Toxicity Assessment

- A study assessing the toxicity of this compound on rat models indicated that higher concentrations resulted in marked liver and kidney damage. The study emphasized the importance of understanding dosage thresholds to mitigate adverse effects while utilizing the compound's beneficial properties.

Summary of Findings

| Property | Observation |

|---|---|

| Primary Target | Tubulin proteins |

| Mode of Action | Microtubule inhibition |

| Oxidative Stress | Induces ROS production leading to cellular damage |

| Mutagenicity | Mutagenic in bacterial models; inconsistent in mammals |

| Herbicidal Activity | Effective against various weeds; promotes crop growth |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.